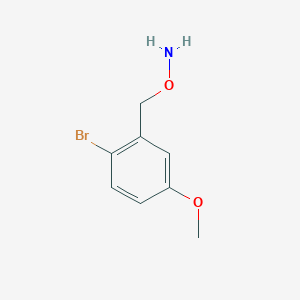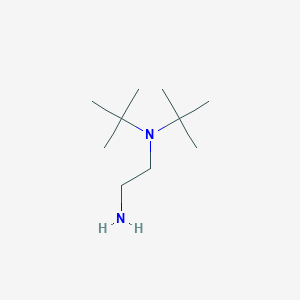
(2-Aminoethyl)DI-tert-butyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)DI-tert-butyl)amine is an organic compound with the molecular formula C8H20N2. It is a derivative of ethylenediamine where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Aminoethyl)DI-tert-butyl)amine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and continuous monitoring of temperature and pressure to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)DI-tert-butyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: The major products include corresponding amides or nitriles.
Reduction: The primary products are secondary amines.
Substitution: The products are typically N-substituted amines or amides.
Scientific Research Applications
(2-Aminoethyl)DI-tert-butyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug design.
Medicine: Investigated for its potential use in pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)DI-tert-butyl)amine involves its ability to act as a nucleophile due to the presence of the amine group. It can form stable complexes with metal ions, which makes it useful in catalysis and coordination chemistry. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: Another derivative of ethylenediamine with three aminoethyl groups.
Diethylenetriamine: Contains three amine groups and is used in similar applications.
Tert-Butylamine: A simpler amine with a tert-butyl group, used in various chemical reactions.
Uniqueness
(2-Aminoethyl)DI-tert-butyl)amine is unique due to the presence of both the tert-butyl group and the aminoethyl group, which provides a combination of steric hindrance and nucleophilicity. This makes it particularly useful in applications where selective reactivity is required.
Properties
CAS No. |
85213-29-2 |
|---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
N',N'-ditert-butylethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3 |
InChI Key |
UIYIJRAZCUWXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCN)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
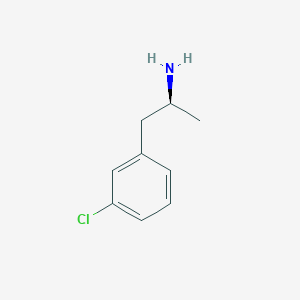

![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
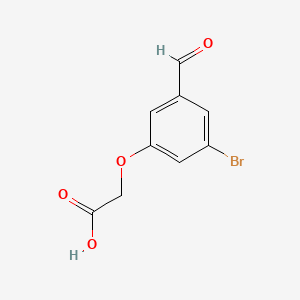
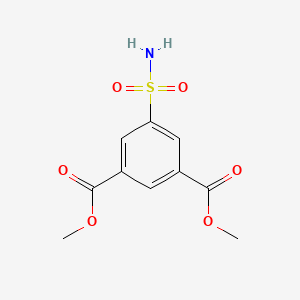


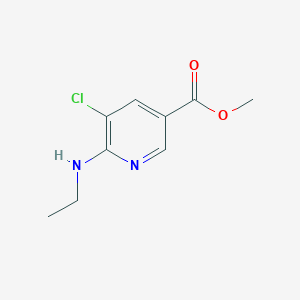
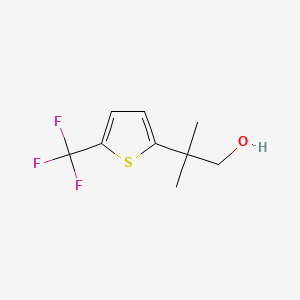
![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
